3-(Benzyloxy)-1-bromo-2-methylnaphthalene
Description
Significance of Polycyclic Aromatic Hydrocarbons (PAHs) in Advanced Organic Chemistry and Materials Science
Polycyclic Aromatic Hydrocarbons (PAHs) are a major class of organic compounds composed of two or more fused aromatic rings. Their unique electronic and structural properties make them fundamental building blocks in various scientific disciplines. In organic chemistry, PAHs are pivotal in the study of aromaticity and reactivity. sandoopharma.com Their extended π-systems also lead to interesting optical and electrochemical properties, which are heavily exploited in materials science for the development of organic semiconductors, light-emitting diodes (OLEDs), and solar cells. sandoopharma.comsigmaaldrich.com Naphthalene (B1677914), the simplest PAH consisting of two fused benzene (B151609) rings, serves as a foundational structure in the synthesis of more complex aromatic systems. scirp.org The reactivity and functionalization of these molecules are of critical importance for designing novel compounds with specific applications in medicinal chemistry and materials science. sandoopharma.com
Overview of Naphthalene Functionalization Strategies and Regioselectivity Challenges
The functionalization of the naphthalene core is a central theme in synthetic organic chemistry. orgsyn.org Traditionally, this is achieved through electrophilic aromatic substitution reactions. However, controlling the regioselectivity of these reactions can be challenging due to the presence of multiple reactive sites on the naphthalene ring. bldpharm.comrsc.org The substitution pattern is heavily influenced by the electronic nature of the substituents already present on the ring. rsc.org
Modern synthetic methods have focused on developing more controlled and regioselective functionalization strategies. These include transition-metal-catalyzed cross-coupling reactions and C-H activation/functionalization, which allow for the direct introduction of functional groups at specific positions. orgsyn.orgsigmaaldrich.com Despite these advancements, achieving precise regioselectivity, particularly in polysubstituted naphthalenes, remains a significant synthetic hurdle, necessitating the development of novel and predictable methodologies. sigmaaldrich.comrsc.org
Contextualizing Substituted Naphthalene Derivatives as Synthetic Intermediates
Substituted naphthalene derivatives are of immense importance as they serve as versatile intermediates in the synthesis of a wide array of complex organic molecules. rsc.orgchemsrc.com Their applications span across pharmaceuticals, agrochemicals, and the creation of advanced materials. rsc.orgnih.gov The presence of various functional groups on the naphthalene scaffold provides multiple handles for further chemical transformations, allowing for the construction of elaborate molecular architectures. researchgate.net Natural products containing a naphthalene core, for example, often exhibit significant pharmacological activities, making their synthesis a key target for organic chemists. researchgate.net The development of efficient routes to access polysubstituted naphthalenes is therefore a highly active area of research. chemsrc.comnih.gov
Rationale for Research into 3-(Benzyloxy)-1-bromo-2-methylnaphthalene as a Model Compound
The specific compound, this compound, serves as an excellent theoretical model for investigating several key aspects of naphthalene chemistry. Its structure incorporates distinct functional groups at specific positions, making it an ideal substrate for studying the interplay of electronic and steric effects on reactivity and regioselectivity.
The rationale for its use as a model compound can be broken down as follows:
Study of Regioselective Reactions: The presence of a bulky benzyloxy group at the 3-position, a methyl group at the 2-position, and a bromine atom at the 1-position allows for the systematic investigation of how these substituents direct further functionalization on the naphthalene ring. The bromine atom, in particular, is a versatile functional group that can participate in a variety of cross-coupling reactions, providing a pathway to introduce further complexity.
Investigation of Ortho-Substitution Effects: The adjacent methyl and benzyloxy groups create a sterically hindered environment around the C1 and C4 positions. Studying reactions at these positions can provide valuable data on the limits of steric tolerance for different synthetic transformations.
Model for Complex Synthetic Targets: This compound can be viewed as a key intermediate in a hypothetical multi-step synthesis of more complex molecules, such as natural products or advanced materials. Understanding its synthesis and reactivity is crucial for designing efficient synthetic routes to such targets.
While specific experimental data for this compound is not extensively available in the public domain, its structure allows for the postulation of its synthetic pathway and potential reactivity, making it a valuable subject for theoretical and methodological studies in organic chemistry.
A plausible synthetic route would involve the benzylation of 2-methylnaphthalen-3-ol to form 3-(benzyloxy)-2-methylnaphthalene, followed by a regioselective bromination at the C1 position. The electron-donating nature of the benzyloxy and methyl groups would activate the ring towards electrophilic substitution, with the C1 position being a likely site for bromination.
Structure
3D Structure
Properties
Molecular Formula |
C18H15BrO |
|---|---|
Molecular Weight |
327.2 g/mol |
IUPAC Name |
1-bromo-2-methyl-3-phenylmethoxynaphthalene |
InChI |
InChI=1S/C18H15BrO/c1-13-17(20-12-14-7-3-2-4-8-14)11-15-9-5-6-10-16(15)18(13)19/h2-11H,12H2,1H3 |
InChI Key |
IBZMXIIJSPGJCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1OCC3=CC=CC=C3)Br |
Origin of Product |
United States |
Applications in Advanced Organic Synthesis
3-(Benzyloxy)-1-bromo-2-methylnaphthalene as a Versatile Synthetic Building Block
The reactivity of this compound is primarily centered around the carbon-bromine bond, which serves as a key functional handle for a variety of carbon-carbon bond-forming reactions. The benzyloxy group acts as a protecting group for the hydroxyl functionality, preventing unwanted side reactions and allowing for its deprotection and subsequent functionalization at a later synthetic stage. The methyl group at the 2-position can exert steric and electronic effects that influence the regioselectivity of reactions.
Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds containing two or more fused benzene (B151609) rings. nih.gov Their extended π-conjugated systems give rise to interesting electronic and photophysical properties, making them attractive targets for materials science and organic electronics. nih.gov The synthesis of complex PAHs often relies on the strategic coupling of smaller aromatic fragments. rsc.org
This compound can serve as a key building block in the synthesis of larger, more complex polycyclic aromatic systems. The bromo group at the 1-position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings. These reactions allow for the introduction of other aromatic or vinyl groups, effectively extending the conjugated system. For instance, coupling with an arylboronic acid (Suzuki reaction) would yield a substituted binaphthyl derivative, a common structural motif in chiral ligands and advanced materials.
The following table illustrates potential cross-coupling reactions for the synthesis of complex aromatic compounds starting from this compound:
| Cross-Coupling Reaction | Reactant | Catalyst | Product Type |
| Suzuki Coupling | Arylboronic acid or ester | Palladium complex | Biaryl |
| Stille Coupling | Organostannane | Palladium complex | Biaryl, vinylnaphthalene |
| Negishi Coupling | Organozinc reagent | Palladium or Nickel complex | Biaryl, alkylnaphthalene |
| Heck Coupling | Alkene | Palladium complex | Vinylnaphthalene |
| Sonogashira Coupling | Terminal alkyne | Palladium/Copper complex | Alkynylnaphthalene |
Subsequent intramolecular cyclization reactions, such as photocyclization or oxidative cyclization, of the elaborated naphthalene (B1677914) derivatives can lead to the formation of rigid and planar or helical polycyclic aromatic structures.
Naphthalene and its derivatives are important structural motifs found in numerous natural products and biologically active compounds. lifechemicals.comchemistryviews.org The development of efficient synthetic routes to functionalized naphthalene scaffolds is therefore of significant interest in medicinal chemistry and drug discovery. lifechemicals.com
This compound represents a valuable precursor for the construction of diverse naphthalene-based scaffolds. The bromo and benzyloxy functionalities can be manipulated to introduce a wide range of substituents with high regiocontrol. For example, the bromine atom can be replaced by various functional groups through nucleophilic aromatic substitution or metal-catalyzed reactions. The benzyloxy group can be cleaved to reveal a hydroxyl group, which can then be further functionalized, for example, by etherification, esterification, or conversion to a triflate for further cross-coupling reactions.
The ability to selectively functionalize the naphthalene core at three different positions makes this compound a powerful tool in the target-oriented synthesis of complex molecules where the naphthalene unit is a key structural element. chemistryviews.org
The development of novel and efficient synthetic methods is a cornerstone of modern organic chemistry. bohrium.com Substituted naphthalenes, such as this compound, can be employed as model substrates to explore and showcase the utility of new synthetic transformations. The well-defined substitution pattern allows for a clear analysis of the regioselectivity and efficiency of new catalytic systems or reaction conditions.
For instance, this compound could be used to test new catalysts for C-H activation, where the catalyst is designed to selectively functionalize one of the available C-H bonds on the naphthalene ring. The steric and electronic environment around each C-H bond is distinct, providing a good test for the selectivity of the catalyst. Furthermore, the development of new methods for the selective bromination or functionalization of naphthalene derivatives is an active area of research. researchgate.net
Contribution to Advanced Organic Materials (e.g., Optoelectronic Materials, Polymers)
Functionalized naphthalenes are key components in a variety of advanced organic materials due to their inherent aromaticity, rigidity, and tunable electronic properties. rsc.orgrsc.org Naphthalene diimides (NDIs), for example, are widely used as building blocks for n-type organic semiconductors in organic field-effect transistors (OFETs) and all-polymer solar cells. acs.orgrsc.orgbohrium.com
While not a naphthalene diimide itself, this compound can be used as a precursor to synthesize monomers for polymerization or as a core for the construction of functional organic materials. The bromo group allows for its incorporation into polymeric structures via cross-coupling polymerization methods, such as Stille or Suzuki polymerization. acs.orgnih.gov The resulting polymers would feature a naphthalene-containing backbone, which can impart desirable thermal and electronic properties.
The benzyloxy and methyl substituents can be used to fine-tune the properties of the resulting materials. For example, the benzyloxy group, after deprotection to a hydroxyl group, could be used to attach solubilizing side chains or to serve as a point of attachment for other functional moieties. The methyl group can influence the solubility and morphology of the polymers in the solid state. The development of naphthalene-based polymers is a promising avenue for creating new materials for organic electronics. acs.orgresearchgate.net
The following table summarizes the potential roles of the different substituents of this compound in the properties of advanced organic materials:
| Substituent | Position | Potential Role in Material Properties |
| Bromo | 1 | Reactive site for polymerization and functionalization |
| Methyl | 2 | Influences solubility, morphology, and electronic properties |
| Benzyloxy | 3 | Precursor to hydroxyl group for side-chain attachment and property tuning |
Future Directions and Emerging Research Avenues
Development of More Sustainable and Environmentally Benign Synthetic Routes
The future of chemical synthesis is intrinsically linked to the principles of green chemistry. For 3-(Benzyloxy)-1-bromo-2-methylnaphthalene, this translates to the development of synthetic protocols that minimize waste, reduce energy consumption, and utilize less hazardous reagents.
One promising approach is the adoption of mechanochemistry , a solvent-free technique that uses mechanical force to induce chemical reactions. citedrive.com The bromination of naphthalenes, a key step in the synthesis of the title compound, can be achieved with high yield and selectivity using N-bromosuccinimide under mechanochemical conditions. citedrive.com This method offers a significant environmental advantage by eliminating the need for bulk solvents, which are often a major source of chemical waste.
Furthermore, the replacement of traditional brominating agents like liquid bromine with more eco-friendly alternatives is a critical area of development. cambridgescholars.com Reagents such as N-bromosuccinimide (NBS) are considered milder and safer options for the bromination of a variety of organic compounds, including aromatic systems. cambridgescholars.com Research into solid-supported brominating agents and catalytic bromination reactions using zeolites also presents opportunities for greener synthetic pathways. researchgate.net The table below summarizes some potential sustainable approaches for key synthetic steps.
| Synthetic Step | Traditional Method | Sustainable Alternative | Key Advantages |
| Bromination | Liquid Bromine in Halogenated Solvents | Mechanochemical reaction with NBS | Solvent-free, high atom economy, improved safety. citedrive.comresearchgate.net |
| Naphthalene (B1677914) Core Synthesis | Multi-step classical aromatic chemistry | One-pot benzannulation or cycloaddition reactions | Reduced number of steps, higher efficiency. cornell.edunih.gov |
| Catalysis | Homogeneous metal catalysts | Heterogeneous catalysts (e.g., zeolites) | Catalyst recyclability, reduced metal leaching. researchgate.net |
Exploration of Underexplored Reactivity and Novel Transformations
The reactivity of this compound is largely dictated by its functional groups: the bromo substituent, the benzyloxy group, and the methyl-substituted naphthalene core. Future research will likely focus on leveraging these functionalities in novel and creative ways.
The bromine atom at the 1-position is a prime handle for a variety of cross-coupling reactions . While Suzuki and Sonogashira couplings are well-established, the exploration of less common coupling partners and catalytic systems could lead to the synthesis of novel naphthalene architectures. rsc.org Furthermore, the strategic use of this bromo group in C-H functionalization reactions on other parts of the molecule or on coupling partners presents an exciting avenue for constructing complex polycyclic systems. researchgate.net
The benzyloxy group, while often serving as a protecting group, can also participate in interesting transformations. Its cleavage can provide access to the corresponding naphthol, a valuable precursor for a wide range of derivatives. Moreover, the potential for ortho-metalation directed by the benzyloxy oxygen could enable selective functionalization of the naphthalene ring.
Recent advances in synthetic methodology, such as the nitrogen-to-carbon transmutation of isoquinolines , offer unconventional ways to construct substituted naphthalene cores. nih.gov While not a direct transformation of the title compound, such innovative strategies for building the naphthalene skeleton could inspire new retrosynthetic disconnections and the design of novel synthetic routes.
Integration into Flow Chemistry and Automation for Scalable Synthesis
The transition from batch to continuous flow manufacturing is a significant trend in the chemical industry, offering improved safety, efficiency, and scalability. The synthesis of this compound and its derivatives is well-suited for this transition.
Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purities. rsc.org For instance, the generation and in situ reaction of highly reactive intermediates, which can be challenging in batch processes, can be safely and efficiently managed in a continuous flow setup. rsc.org The bromination of naphthalene, for example, has been successfully demonstrated in a continuous process using twin-screw extrusion. researchgate.net
The integration of flow chemistry with automated synthesis platforms represents the next frontier. youtube.com These systems can perform multi-step syntheses, including reaction, work-up, and purification, in a fully automated fashion. youtube.com The use of reagent cartridges, which contain pre-weighed chemicals for specific transformations, can simplify the process and make it accessible to a broader range of researchers. youtube.com This approach could be used to rapidly generate a library of derivatives from this compound for screening in materials science or drug discovery.
Design and Synthesis of Advanced Naphthalene Architectures
Substituted naphthalenes are crucial building blocks for a variety of advanced materials, particularly in the field of organic electronics. rsc.orggatech.edu The unique electronic and photophysical properties of the naphthalene core make it an attractive component for organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). gatech.edu
This compound can serve as a key intermediate in the synthesis of these advanced naphthalene architectures . The bromo- and methyl- substituents provide handles for extending the π-conjugated system through various coupling and annulation reactions. cornell.edu For example, it could be used to synthesize larger polycyclic aromatic hydrocarbons (PAHs) or functionalized naphthalene diimides (NDIs), which are known for their excellent electron-transporting properties. gatech.eduacs.orgnih.gov
The "building-blocks approach," where functionalized naphthalene units are connected through different linkages, allows for the fine-tuning of the electronic properties of the resulting materials. rsc.org The benzyloxy group in the title compound could also be modified to introduce further functionality or to influence the solid-state packing of the molecules, which is a critical factor for charge transport in organic semiconductors. The table below outlines potential advanced architectures derived from the subject compound.
| Target Architecture | Synthetic Strategy | Potential Application |
| Extended Polycyclic Aromatic Hydrocarbons (PAHs) | Iterative benzannulation or cycloaddition reactions. cornell.educhemistryviews.org | Organic Field-Effect Transistors (OFETs), Organic Light-Emitting Diodes (OLEDs). |
| Functionalized Naphthalene Diimides (NDIs) | Cross-coupling followed by imidization. gatech.eduacs.org | n-type organic semiconductors, electron acceptors in organic solar cells. |
| Chiral Naphthalene Derivatives | Asymmetric synthesis or resolution. | Chiral ligands in catalysis, materials for chiroptical applications. |
| Naphthalene-based Polymers | Polymerization of functionalized monomers. | Organic electronics, sensors. |
Advanced Spectroscopic Techniques for In Situ Mechanistic Monitoring (beyond basic characterization)
A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and developing new transformations. Traditional analytical techniques often rely on the analysis of quenched reaction aliquots, which may not provide a complete picture of the reaction dynamics. Advanced in situ spectroscopic techniques offer the ability to monitor reactions in real-time, providing valuable insights into reaction kinetics, the formation of transient intermediates, and the influence of reaction conditions. wikipedia.orgmt.com
Operando spectroscopy , which combines spectroscopic measurements with simultaneous monitoring of catalytic activity, is a particularly powerful tool. wikipedia.org For reactions involving this compound, techniques such as operando Fourier-transform infrared (FTIR) spectroscopy and Raman spectroscopy could be employed to study reaction mechanisms in detail. mt.comresearchgate.net For instance, the progress of a cross-coupling reaction could be monitored by tracking the disappearance of the C-Br stretching vibration and the appearance of new vibrational modes corresponding to the product. americanpharmaceuticalreview.com
These techniques are particularly well-suited for studying reactions in flow chemistry setups, where a spectroscopic probe can be integrated directly into the reaction stream. beilstein-journals.org This allows for continuous, real-time analysis of the reaction mixture as it flows through the reactor. The data obtained from these in situ studies can be used to develop kinetic models, optimize reaction conditions, and identify potential side reactions.
| Spectroscopic Technique | Information Gained | Application Example |
| Operando FTIR Spectroscopy | Identification of functional groups, monitoring of reactant consumption and product formation, detection of intermediates. researchgate.net | Studying the mechanism of a metal-catalyzed cross-coupling reaction. |
| In Situ Raman Spectroscopy | Complementary vibrational information, particularly for symmetric bonds and in aqueous media. mt.com | Monitoring the progress of a bromination reaction in a continuous flow reactor. beilstein-journals.org |
| In Situ NMR Spectroscopy | Detailed structural information on reactants, intermediates, and products in solution. | Elucidating the structure of a transient intermediate in a complex reaction cascade. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
